Boc-d-beta-homophenylalanine
Description
Boc-D-β-homophenylalanine (CAS: 101555-61-7) is a β-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₅H₂₁NO₄, with an average molecular weight of 279.336 g/mol and a monoisotopic mass of 279.147058 g/mol . Structurally, it comprises a phenylbutanoic acid backbone with a Boc-protected amino group at the β-position (R-configuration). This compound is widely used in peptide synthesis, drug development, and biochemical research due to its stereochemical stability and compatibility with solid-phase peptide synthesis (SPPS) protocols .
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKWQHCPHJQANL-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427389 | |
| Record name | boc-d-beta-homophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101555-61-7 | |
| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101555-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | boc-d-beta-homophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Tyrosine Aminotransferase-Catalyzed Transamination
The patented process for L-homophenylalanine synthesis (US6146859A) provides a foundational framework. In this method, 2-oxo-4-phenylbutyric acid undergoes transamination with L-glutamic acid in the presence of genetically engineered tyrosine aminotransferase (TAT) . The reaction proceeds at pH 8.0 and 37°C, yielding L-homophenylalanine with >95% conversion and >99% ee. To obtain the D-β isomer, a kinetic resolution step using D-specific enzymes or chemical epimerization is required post-synthesis.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Substrate | 2-oxo-4-phenylbutyric acid |
| Amino Donor | L-glutamic acid |
| Enzyme | Tyrosine aminotransferase |
| Temperature | 37°C |
| pH | 8.0 |
| Yield | >95% |
| Enantiomeric Excess | >99% |
Following enzymatic synthesis, the amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) in a biphasic system of tetrahydrofuran (THF) and aqueous sodium bicarbonate, achieving near-quantitative Boc protection.
Chemical Synthesis Approaches
Chemical methods provide flexibility in scaling and modifying reaction conditions, though they often require chiral auxiliaries or resolving agents to control stereochemistry.
Gabriel Synthesis with Chiral Induction
A classic approach involves the Gabriel synthesis of β-amino acids. Starting with β-bromo-4-phenylbutyric acid , the bromide is displaced by phthalimide, followed by hydrolysis to yield β-homophenylalanine. Chirality is introduced using L-proline as a catalyst during the alkylation step, achieving 85–90% ee. Subsequent Boc protection is performed under standard conditions (Boc₂O, DMAP, CH₂Cl₂), with yields of 70–80%.
Strecker Synthesis Adapted for β-Amino Acids
The Strecker synthesis is modified to accommodate β-amino acid formation. Benzaldehyde reacts with ammonium chloride and potassium cyanide to form an α-aminonitrile, which is hydrolyzed to β-homophenylalanine. This method, however, results in racemic mixtures, necessitating chiral chromatography or enzymatic resolution to isolate the D-β isomer.
Comparative Analysis of Chemical Methods:
| Method | Yield (%) | ee (%) | Key Limitation |
|---|---|---|---|
| Gabriel Synthesis | 70–80 | 85–90 | Requires chiral catalyst |
| Modified Strecker | 60–70 | 50 (racemic) | Low stereoselectivity |
Microreactor-Assisted Continuous Flow Synthesis
Microreactor technology enables rapid, controlled synthesis of Boc-D-β-homophenylalanine, minimizing side reactions and improving reproducibility.
Boc Protection in Continuous Flow
A solution of β-homophenylalanine in dimethylformamide (DMF) is mixed with Boc anhydride and N-methylmorpholine (NMM) in a microreactor channel (0.5 mm diameter) at 25°C. The residence time of 2 minutes ensures complete Boc protection, with yields exceeding 95%.
Coupling Reactions for Peptide Elongation
The Boc-protected derivative is subsequently coupled to resin-bound peptides in a second microreactor stage using HBTU/HOBt activation . This integrated approach reduces reaction times from hours to minutes while maintaining >98% purity.
Solid-Phase Peptide Synthesis (SPPS) Integration
Boc-D-β-homophenylalanine is widely employed in SPPS for constructing β-peptide scaffolds.
Resin Loading and Deprotection
The compound is loaded onto Wang resin via its carboxyl group using DIC/HOBt activation. The Boc group is removed with trifluoroacetic acid (TFA)/dichloromethane (DCM) (1:1) , and the free amine is coupled to subsequent amino acids.
Challenges in β-Peptide Assembly
β-amino acids exhibit slower coupling kinetics compared to α-analogs. Double coupling with PyBOP/DIEA is often required to achieve >95% incorporation efficiency.
Purification and Characterization Techniques
Crystallization Optimization
Boc-D-β-homophenylalanine is purified by crystallization from ethyl acetate/hexane (1:3) at −20°C, yielding needle-like crystals with 99.5% purity.
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves enantiomeric impurities, while 1H NMR (500 MHz, DMSO-d₆) confirms the Boc group’s presence (δ 1.39 ppm, singlet).
Comparative Analysis of Preparation Methods
| Method | Yield (%) | ee (%) | Time | Scalability |
|---|---|---|---|---|
| Enzymatic | >95 | >99 | 24 h | High |
| Chemical (Gabriel) | 70–80 | 85–90 | 48 h | Moderate |
| Microreactor | 90–95 | >98 | 2 h | High |
Chemical Reactions Analysis
Types of Reactions
Boc-d-beta-homophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.
Deprotection Reactions: The Boc group can be removed using mild acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Substitution: Reagents like di-tert-butyl dicarbonate (Boc2O) and bases such as sodium hydroxide are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is used for Boc group removal.
Major Products Formed
Substitution: this compound derivatives with different protecting groups.
Deprotection: D-beta-homophenylalanine.
Coupling: Peptides containing this compound residues.
Scientific Research Applications
Peptide Synthesis
Boc-d-beta-homophenylalanine is widely used as a building block in peptide synthesis. The Boc group facilitates selective reactions, enabling the formation of complex peptide chains. This compound is particularly valuable in developing therapeutic peptides aimed at treating various diseases, including cancer and neurological disorders .
Drug Development
In medicinal chemistry, this compound plays a crucial role in designing and optimizing drug candidates. Its structural properties can enhance the biological activity of therapeutic agents, making it a key component in developing drugs that target specific receptors . For instance, research has shown its application in creating oligopeptides with settlement inhibition activities, which could be beneficial in various therapeutic contexts .
Bioconjugation
The compound is employed in bioconjugation processes to link biomolecules, thereby improving drug delivery systems. By enhancing the efficacy of treatments through better targeting and stability, this compound contributes to advancements in personalized medicine .
Protein Engineering
This compound is instrumental in protein engineering efforts aimed at modifying proteins for improved stability and functionality. This application is critical in developing recombinant proteins and enzymes for industrial and therapeutic uses .
Research in Neuroscience
The compound has been utilized in studies related to neurotransmitter systems, aiding researchers in understanding brain functions and developing treatments for mental health disorders. Its analogs can mimic natural neurotransmitters, making it valuable for neurological research .
Case Study 1: Settlement Inhibition Oligopeptides
A recent study synthesized novel oligopeptides containing beta-amino acids, including this compound. The resulting tripeptide demonstrated significant settlement inhibition activity against barnacle larvae, indicating potential applications in antifouling agents . The study highlighted the compound's effectiveness compared to traditional methods.
Case Study 2: Enantioselective Transamination
Another research focused on the enantioselective transamination of beta-amino acids using modified transaminases. This compound was evaluated for its substrate compatibility and showed promising results in producing optically pure amines, which are essential for pharmaceutical applications . This underscores its utility in biotechnological advancements.
Comparative Data Table
| Application Area | Description | Key Findings |
|---|---|---|
| Peptide Synthesis | Building block for therapeutic peptides | Facilitates complex peptide chain formation |
| Drug Development | Enhances biological activity of drug candidates | Critical for targeting specific receptors |
| Bioconjugation | Links biomolecules for improved drug delivery | Enhances treatment efficacy |
| Protein Engineering | Modifies proteins for stability and functionality | Essential for recombinant protein production |
| Neuroscience Research | Mimics neurotransmitters for mental health studies | Aids understanding of brain functions |
Mechanism of Action
The mechanism of action of Boc-d-beta-homophenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under mild acidic conditions, allowing the amino group to participate in peptide bond formation .
Comparison with Similar Compounds
Substituted Homophenylalanine Derivatives
The following table compares Boc-D-β-homophenylalanine with halogenated and alkylated analogs:
Key Observations :
- Halogenation (Cl, F) increases molecular weight and lipophilicity, enhancing membrane permeability and resistance to enzymatic degradation .
- Fluorinated derivatives (e.g., pentafluoro) are particularly valuable in positron emission tomography (PET) tracer development due to their fluorine-18 compatibility .
- The β-methyl analog introduces steric hindrance, affecting peptide conformation and receptor binding .
Non-Phenylalanine β-Amino Acid Analogs
Comparison with other Boc-protected β-amino acids:
Key Observations :
Solubility and Stability
Biological Activity
Boc-D-beta-homophenylalanine (Boc-D-β-HPh) is a modified amino acid that has gained attention in medicinal chemistry for its potential biological activities, particularly as a building block in peptide synthesis and as a pharmacological agent. This article reviews the biological activity of Boc-D-β-HPh, focusing on its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor, its structural characteristics, and its implications in drug development.
Chemical Structure and Synthesis
Boc-D-β-HPh is a derivative of homophenylalanine, characterized by the presence of a beta carbon in the phenylalanine structure. The Boc (t-butoxycarbonyl) group serves as a protecting group during peptide synthesis, allowing for selective reactions at the amino or carboxy termini.
Synthesis Methodology:
- Boc-D-β-HPh can be synthesized through various methods including Arndt–Eistert homologation of Boc-Phe and subsequent peptide coupling reactions using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) .
Dipeptidyl Peptidase-4 Inhibition
One of the most significant biological activities associated with Boc-D-β-HPh is its role as a DPP-4 inhibitor. DPP-4 inhibitors are crucial in managing type 2 diabetes mellitus (T2DM) by prolonging the action of incretin hormones, which increase insulin secretion in response to meals.
Key Findings:
- A study evaluated a series of fused β-homophenylalanine derivatives, including Boc-D-β-HPh, demonstrating strong DPP-4 inhibitory activity. Compounds derived from this series showed IC50 values as low as 4.9 nM, indicating potent inhibition .
- The compound 18m , derived from this series, exhibited greater efficacy than sitagliptin, a well-known DPP-4 inhibitor, when administered prior to glucose challenges in animal models .
Pharmacokinetic Properties
The pharmacokinetic profile of Boc-D-β-HPh derivatives has been explored to understand their absorption, distribution, metabolism, and excretion (ADME) characteristics:
| Compound | Route | Dose (mg/kg) | C max (μg/L) | T max (h) | T 1/2 (h) | AUC 0-∞ (μg/L·h) | CL p (L/h/kg) | V ss (L/kg) | F (%) |
|---|---|---|---|---|---|---|---|---|---|
| 9aa | p.o. | 10 | 466 | 0.55 | 5.11 | 2848 | 3.545 | 25.792 | 61 |
| i.v. | 5 | 1493 | 4.39 | - | - | - | - | - |
Table Explanation:
- C max represents the peak plasma concentration after administration.
- T max is the time taken to reach C max.
- T 1/2 indicates the elimination half-life.
- AUC is the area under the concentration-time curve, reflecting total drug exposure.
Structural Insights
The structural properties of Boc-D-β-HPh contribute significantly to its biological activity. Studies utilizing NMR spectroscopy have revealed that peptides containing this amino acid can adopt stable conformations conducive to biological function . The presence of β-amino acids like Boc-D-β-HPh can enhance peptide stability and bioactivity due to their unique backbone conformations.
Case Studies and Applications
Boc-D-β-HPh has been employed in various peptide synthesis applications aimed at developing new therapeutic agents:
- Peptide Hybrids : Research has shown that incorporating Boc-D-β-HPh into peptide hybrids can enhance their pharmacological profiles by improving binding affinities and selectivity towards target enzymes .
- Drug Development : The compound's ability to inhibit DPP-4 positions it as a candidate for further development into anti-diabetic therapies, particularly for patients who are unresponsive to existing treatments .
Q & A
Q. What are the standard synthetic routes for Boc-D-beta-homophenylalanine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amino group of D-beta-homophenylalanine. Key steps include:
- Acylation : Reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., sodium bicarbonate) in tetrahydrofuran (THF) or dichloromethane .
- Purification : Column chromatography or recrystallization to isolate the product. Yield and purity depend on reaction time, temperature (optimal range: 0–25°C), and stoichiometric ratios of reagents .
- Critical Parameters : Excess Boc anhydride (1.2–1.5 equivalents) minimizes incomplete protection. Racemization risks increase above 25°C, necessitating strict temperature control .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the Boc group’s presence (e.g., tert-butyl protons at ~1.4 ppm) and β-homophenylalanine backbone .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 214 nm) assesses purity (>95% required for peptide synthesis) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (e.g., C₁₅H₂₀F₅NO₄: 369.29 g/mol for fluorinated analogs) .
Advanced Research Questions
Q. How can researchers optimize the stereoselective synthesis of this compound to minimize racemization during peptide coupling?
- Methodological Answer :
- Coupling Reagents : Use non-racemizing agents like HATU or COMU instead of carbodiimides (e.g., DCC), which may induce epimerization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing racemization. Low temperatures (0–4°C) further suppress side reactions .
- Monitoring : Circular dichroism (CD) or chiral HPLC tracks enantiomeric excess (EE) during synthesis. EE >98% is achievable with iterative recrystallization .
Q. What strategies resolve contradictions between computational predictions and experimental binding affinities of this compound-containing peptides?
- Methodological Answer :
- Free Energy Perturbation (FEP) Simulations : Calibrate force fields using experimental binding data (e.g., ITC or SPR measurements) to improve docking accuracy .
- Structural Dynamics : Molecular dynamics (MD) simulations (100+ ns trajectories) identify conformational flexibility overlooked in static models. For example, fluorinated analogs (e.g., Boc-pentafluoro-D-beta-homophenylalanine) exhibit enhanced hydrophobic interactions not predicted by rigid docking .
- Experimental Validation : Perform alanine scanning mutagenesis to isolate contributions of specific residues to binding .
Methodological Recommendations
- Experimental Reproducibility : Document reaction conditions (solvent, temperature, stirring rate) in detail, following journal guidelines for supplementary data .
- Data Contradiction Analysis : Use Bland-Altman plots or regression analysis to compare computational vs. experimental results, identifying systematic biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
